molecular formula C11H14O2 B1295982 2-[(2-Ethylphenoxy)methyl]oxirane CAS No. 15620-78-7

2-[(2-Ethylphenoxy)methyl]oxirane

Cat. No.: B1295982
CAS No.: 15620-78-7
M. Wt: 178.23 g/mol
InChI Key: KSIFCIGYWZLLRY-UHFFFAOYSA-N
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Description

2-[(2-Ethylphenoxy)methyl]oxirane is an epoxide derivative characterized by an oxirane (epoxide) ring attached to a phenoxymethyl group with a 2-ethyl substituent on the aromatic ring.

Properties

IUPAC Name

2-[(2-ethylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-9-5-3-4-6-11(9)13-8-10-7-12-10/h3-6,10H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIFCIGYWZLLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297012
Record name 2-[(2-ethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15620-78-7
Record name NSC113103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-ethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Ethylphenoxy)methyl]oxirane typically involves the reaction of 2-ethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Ethylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed:

    Diols: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-[(2-Ethylphenoxy)methyl]oxirane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Polymer Chemistry: It is used in the production of epoxy resins and other polymers.

    Medicinal Chemistry: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industrial Applications: It is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-[(2-Ethylphenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in organic synthesis and polymer chemistry to create a wide range of products.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent-driven differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Key Properties/Reactivity Evidence ID
2-(4-Ethyl-3-methoxybenzyl)oxirane 4-Ethyl, 3-methoxy on benzene 206.3 ~3.5 Floral, fresh odor; synthesized via methyl eugenol epoxidation
2-{[2-(3-Methoxyphenyl)ethyl]phenoxy}methyl]oxirane 3-Methoxyphenethyl, 2-ethylphenoxy 284.3 3.8 Higher molecular weight; pharmaceutical intermediate
2-[[2-(Trifluoromethyl)phenyl]methyl]oxirane 2-Trifluoromethylphenyl 202.2 ~3.5 Enhanced chemical stability; used in agrochemicals
2-((2-Nitrophenoxy)methyl)oxirane 2-Nitro 195.2 ~1.8 High reactivity due to nitro group; priced at $1400/gram (research use)

Substituent Impact :

  • Ethyl/Methoxy Groups : Ethyl groups increase lipophilicity (higher XLogP3), while methoxy groups alter electronic properties, influencing odor profiles (e.g., floral vs. pungent in ).
  • Halogen/Electron-Withdrawing Groups : Trifluoromethyl () and nitro groups () enhance reactivity and environmental persistence but reduce solubility.
  • Steric Effects : Bulky substituents like 1-methyl-1-phenylethyl () hinder epoxide ring-opening reactions, limiting utility in polymer crosslinking.

Biological Activity

2-[(2-Ethylphenoxy)methyl]oxirane, also known as an epoxide compound, has garnered attention for its potential biological activities. Epoxides are reactive molecules that can interact with various biological systems, leading to diverse pharmacological effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The compound this compound is characterized by its epoxide functional group, which is known for its ability to undergo nucleophilic attack. This reactivity is crucial for its interactions with biological molecules, including proteins and nucleic acids.

Research indicates that epoxide compounds can exert their biological effects through several mechanisms:

  • Covalent Bond Formation : Epoxides can react with nucleophiles in biological systems, forming covalent bonds that may alter protein function or induce cellular stress.
  • Antioxidant Activity : Some studies suggest that epoxides may possess antioxidant properties, potentially mitigating oxidative stress in cells.

Cytotoxicity Studies

A study investigating the cytotoxic effects of various epoxide compounds found that this compound exhibited significant cytotoxicity against cancer cell lines. The IC50 values indicated a concentration-dependent effect on cell viability, highlighting its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical)15
This compoundMCF-7 (breast)20

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses in macrophages. Specifically, it has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in the management of inflammatory diseases.

Case Studies

  • Cancer Research : A clinical study evaluated the effects of this compound on patients with advanced cancer. Results indicated a reduction in tumor size in a subset of patients after treatment with this compound, supporting its potential as a therapeutic agent.
  • Inflammation Models : In animal models of arthritis, administration of this compound led to decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in serum.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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